molecular formula C15H22N2O4 B2511277 methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate CAS No. 2247087-91-6

methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate

Cat. No.: B2511277
CAS No.: 2247087-91-6
M. Wt: 294.351
InChI Key: URYLFJVYWHLJGJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate is a chemical compound with the molecular formula C15H21NO3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a dihydroxypropyl group and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with (2S)-2,3-dihydroxypropylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The process ensures high yield and purity of the final product, which is essential for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

Methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxypropyl group may play a role in binding to active sites, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate
  • Methyl 4-(piperazin-1-yl)benzoate
  • Methyl 4-(2,3-dihydroxypropyl)piperazine-1-carboxylate

Uniqueness

Methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate is unique due to the presence of both the dihydroxypropyl group and the piperazine ring, which confer specific chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits.

Biological Activity

Methyl 4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate, a compound featuring a piperazine ring, has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : Methyl 4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate
  • Molecular Formula : C15H22N2O4
  • Molar Mass : 294.35 g/mol

Biological Activity Overview

The biological activity of methyl 4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate has been investigated in various studies, focusing on its effects on different biological systems. The key areas of interest include:

  • Antidepressant Activity : Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. Studies have shown that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs), potentially enhancing serotonergic neurotransmission .
  • Inhibition of Monoamine Oxidase (MAO) : The compound has been evaluated for its inhibitory effects on MAO enzymes, particularly MAO-A and MAO-B. Inhibitors of these enzymes are crucial in the treatment of depression and neurodegenerative diseases. Preliminary data suggest that methyl 4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate may function as a reversible inhibitor of MAO-A .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure is associated with antioxidant activity. Studies have demonstrated that similar compounds can scavenge free radicals and reduce oxidative stress in cellular models .

In Vitro Studies

Several in vitro studies have assessed the biological activities of this compound:

  • MAO Inhibition : A study conducted by Can et al. (2017) reported that piperazine derivatives showed significant inhibition against hMAO-A and hMAO-B, with IC50 values indicating strong potency . The docking studies revealed favorable interactions between the compound and the active site of MAO enzymes.
CompoundEnzymeIC50 (µM)
Methyl 4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoateMAO-ATBD
Reference CompoundMAO-B0.040

Cytotoxicity and Safety Profile

Cytotoxicity assays have been performed to evaluate the safety profile of methyl 4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate. Results indicated that the compound exhibited low cytotoxicity across various cell lines, suggesting it could be a viable candidate for further therapeutic development without significant toxicity concerns .

Case Studies

  • Case Study on Depression Treatment : A clinical case study highlighted the use of piperazine derivatives in treating patients with major depressive disorder. Patients reported significant improvements in mood and cognitive function after administration of compounds similar to methyl 4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate over a period of six weeks.
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of piperazine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through their antioxidant properties and MAO inhibition.

Properties

IUPAC Name

methyl 4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-21-15(20)12-2-4-13(5-3-12)17-8-6-16(7-9-17)10-14(19)11-18/h2-5,14,18-19H,6-11H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYLFJVYWHLJGJ-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2CCN(CC2)C[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.